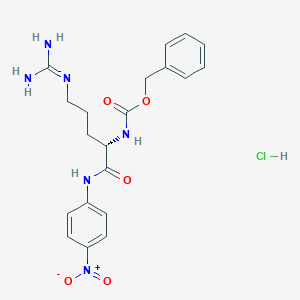

N-a-Z-L-arginine-4-nitroanilidehydrochloride

Vue d'ensemble

Description

N-a-Z-L-arginine-4-nitroanilidehydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H25ClN6O5 and its molecular weight is 464.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-a-Z-L-arginine-4-nitroanilidehydrochloride, also known as benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride, primarily targets proteolytic enzymes such as trypsin, actinidin, and papain . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.

Mode of Action

This compound acts as a chromogenic substrate for the aforementioned proteolytic enzymes . When these enzymes act on the compound, they cleave it at specific sites, leading to the release of a chromophore. The chromophore can be detected and measured, providing a quantitative readout of enzyme activity.

Biochemical Pathways

The primary biochemical pathway involved is the proteolytic pathway . This pathway is responsible for the breakdown of proteins into smaller peptides or amino acids, which can then be utilized by the body for various functions. The action of this compound in this pathway helps in the quantitative measurement of the activity of the proteolytic enzymes.

Result of Action

The action of this compound results in the release of a chromophore . This chromophore can be detected and quantified, providing a measure of the activity of the proteolytic enzymes. This can be useful in various research and diagnostic applications where the activity of these enzymes needs to be assessed.

Analyse Biochimique

Biochemical Properties

“N-a-Z-L-arginine-4-nitroanilidehydrochloride” plays a significant role in biochemical reactions. It interacts with arginase enzymes, which are crucial in the urea cycle. The hydrolysis of “this compound” at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its interaction with arginase enzymes. The hydrolysis of this compound at the bond between the arginine and the p-nitroanilide moieties releases the chromophore p-nitroaniline . This process can be used to measure the activity of arginase enzymes, providing insight into the functioning of the urea cycle.

Activité Biologique

N-α-Z-L-arginine-4-nitroanilide hydrochloride (commonly referred to as L-BAPA) is a synthetic compound widely used in biochemical research, particularly as a chromogenic substrate for proteolytic enzymes such as trypsin and chymotrypsin. Its biological activity is attributed to its structural features, particularly the presence of the nitroanilide moiety, which plays a crucial role in enzymatic reactions and biological interactions.

- Chemical Name : N-α-Z-L-arginine-4-nitroanilide hydrochloride

- Molecular Formula : C₁₄H₁₈ClN₅O₃

- Molecular Weight : 327.78 g/mol

- Solubility : Soluble in water and acetone, with a concentration of 50 mg/mL in a 1:1 mixture of both solvents.

L-BAPA acts as a substrate for serine proteases, which cleave peptide bonds at the carboxyl side of lysine or arginine residues. The cleavage results in the release of a chromogenic product that can be quantitatively measured, allowing researchers to assess enzyme activity.

1. Protease Activity Assays

L-BAPA is primarily utilized in assays to measure the activity of proteolytic enzymes:

- Trypsin and Chymotrypsin Assays : It serves as a substrate to quantify enzyme activity in various biological samples, including pancreatic tissue homogenates and enzymatic extracts from microorganisms like M. tenellum .

| Enzyme | Substrate Used | Detection Method |

|---|---|---|

| Trypsin | L-BAPA | Colorimetric assay |

| Chymotrypsin | L-BAPA | Colorimetric assay |

2. Antibacterial Activity

Recent studies have indicated that nitro compounds, including L-BAPA, exhibit antibacterial properties. The presence of the nitro group can enhance interaction with bacterial proteins, potentially leading to inhibition of bacterial growth .

3. Anti-inflammatory Effects

Nitro compounds are known to participate in anti-inflammatory pathways. They can modulate cellular signaling by interacting with specific proteins involved in inflammation . The reduction products of nitro groups may also play roles in cellular protection against oxidative stress.

Case Study 1: Enzymatic Activity Evaluation

In a study evaluating the enzymatic activity of trypsin using L-BAPA as a substrate, researchers observed that varying concentrations of L-BAPA could effectively measure trypsin activity across different biological samples. The results indicated a direct correlation between substrate concentration and enzyme activity, demonstrating its utility in protease assays .

Case Study 2: Antibacterial Screening

A screening study utilizing L-BAPA found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the potential for developing new antibacterial agents based on nitro-substituted amino acids .

Applications De Recherche Scientifique

Biochemical Assays

Role in Enzyme Activity Measurement

Nα-Z-L-arginine-4-nitroanilide hydrochloride serves as a substrate for enzyme assays, particularly for arginine-specific enzymes. It is instrumental in determining enzyme kinetics and understanding metabolic pathways.

Key Applications:

- Measurement of arginase activity.

- Evaluation of nitric oxide synthase function.

Case Study Example:

A study utilized this compound to assess the activity of arginase in various tissue samples, demonstrating its effectiveness in distinguishing between normal and pathological states .

| Enzyme | Substrate Used | Measurement Technique |

|---|---|---|

| Arginase | Nα-Z-L-arginine-4-nitroanilide | Colorimetric assay |

| Nitric Oxide Synthase | Nα-Z-L-arginine-4-nitroanilide | Spectrophotometric assay |

Drug Development

Screening Potential Drug Candidates

This compound is integral in drug discovery processes targeting arginine metabolism. It aids researchers in screening compounds that may influence nitric oxide production and related pathways.

Applications in Drug Development:

- Identification of inhibitors for arginine-specific enzymes.

- Evaluation of drug efficacy in modulating nitric oxide levels.

Case Study Example:

Research focused on developing nitric oxide donors utilized Nα-Z-L-arginine-4-nitroanilide hydrochloride to screen for compounds that enhance vasodilation effects in cardiovascular models .

Diagnostic Applications

Use in Diagnostic Tests

The compound is employed in diagnostic tests to measure enzyme levels associated with various diseases, including cardiovascular disorders.

Diagnostic Applications Include:

- Detection of elevated arginase levels in patients with liver disease.

- Assessment of nitric oxide synthase activity in cardiovascular health evaluations.

Case Study Example:

A clinical study used this substrate to evaluate enzyme levels in patients with suspected heart failure, correlating elevated levels with disease severity .

Research on Nitric Oxide Production

Importance in Cardiovascular Research

Nα-Z-L-arginine-4-nitroanilide hydrochloride plays a crucial role in studies examining the synthesis of nitric oxide, which is vital for cardiovascular health.

Research Focus Areas:

- Mechanisms of endothelial function.

- Impact of dietary arginine on nitric oxide synthesis.

Case Study Example:

A study investigated the effects of dietary arginine supplementation on nitric oxide production using this compound as a substrate, revealing significant improvements in endothelial function among participants .

Protein Engineering

Modification of Proteins for Enhanced Functionality

This compound is also used in protein engineering to modify proteins and enhance their functionality for biotechnological applications.

Applications Include:

- Development of novel enzyme variants.

- Improvement of protease stability and activity.

Case Study Example:

Research involving the immobilization of trypsin on various substrates demonstrated enhanced catalytic efficiency when using Nα-Z-L-arginine-4-nitroanilide hydrochloride as a substrate for activity assays .

| Application Area | Specific Use Case | Outcome Observed |

|---|---|---|

| Protein Engineering | Immobilization of trypsin | Increased catalytic efficiency |

| Diagnostic Testing | Measurement of arginase levels | Correlation with disease severity |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes enzymatic hydrolysis at the peptide bond between L-arginine and 4-nitroaniline moieties (Fig. 1). This reaction is catalyzed by proteases such as trypsin , papain , and elastase , releasing yellow-colored 4-nitroaniline (λ<sub>max</sub> = 405 nm), enabling spectrophotometric quantification of enzyme activity .

Reaction Equation:

Enzymatic Cleavage Specificity

The substrate’s reactivity depends on the arginine residue and the presence of 4-nitroaniline , which acts as a chromophore. Key enzymatic interactions include:

pH-Dependent Reactivity

The compound’s hydrolysis rate varies significantly with pH:

| pH | Relative Activity (%) | Notes |

|---|---|---|

| 7.0 | 45 | Suboptimal for trypsin/papain |

| 8.0 | 100 | Maximum activity for most proteases |

| 9.0 | 75 | Alkaline conditions reduce stability |

Comparative Reactivity with Analogues

Structural modifications alter substrate specificity and reaction rates:

Synthetic Modifications and Stability

Propriétés

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODAFEYYSLICID-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542374 | |

| Record name | Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59188-53-3 | |

| Record name | Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.